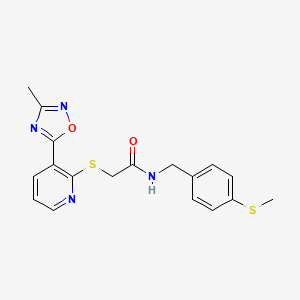

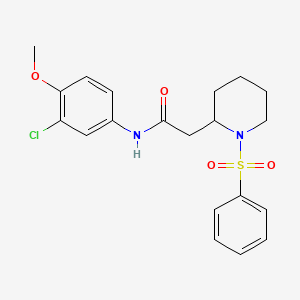

![molecular formula C17H19ClN2O4S B2854734 ethyl 3-[(chloroacetyl)amino]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate CAS No. 929865-77-0](/img/structure/B2854734.png)

ethyl 3-[(chloroacetyl)amino]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “ethyl 3-[(chloroacetyl)amino]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate” is a type of pyrano[4,3-b]pyridine derivative . Pyridine derivatives are used as synthons in the design of new fused heterocyclic systems and they attract much interest from the viewpoint of searching for new biologically active compounds .

Synthesis Analysis

Methods have been developed for the synthesis of novel fused pyrano[4,3-b]pyridine derivatives from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate . Reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines have been studied . The reactions with primary amine were accompanied by cyclization with the formation of fused pyrimidines .Molecular Structure Analysis

The molecular formula of the compound is C26H23N3O4S . The calculated percentages of the elements are: Carbon 65.94%, Hydrogen 4.90%, Nitrogen 8.87%, and Sulfur 6.77% .Chemical Reactions Analysis

The starting material was ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate . Ester 1 reacted with concentrated hydrazine hydrate to give 80% of hydrazide 2 . The reaction of 1 with phenyl chloroformate afforded N-phenoxycarbonyl derivative 3 .Physical And Chemical Properties Analysis

The IR spectrum of the hydrazide form of the compound showed absorption bands at 3105, 3303, and 3455 cm –1 due to the NHNH2 group and carbonyl band at 1602 cm –1 . In the 1H NMR spectrum, protons of the hydrazide group resonated at δ 4.40 (NH2) and 8.88 ppm (NH) .科学研究应用

Synthesis of Water-Soluble Bunte Salts

This compound is utilized in the synthesis of new water-soluble Bunte salts. Bunte salts are known for their utility in introducing sulfur-containing fragments into molecules. They are water-soluble even with lipophilic fragments and have applications in organic synthesis as surrogates of sulfur, in the synthesis of metal nanoparticles, and as complexing agents .

Development of Pharmacophoric Heterocyclic Units

The chloroacetamides derived from this compound react with sodium thiosulfate to afford S-alkylthiosulfates with pharmacophoric heterocyclic units. These units are significant in medicinal chemistry, as they form the core subunit of various biologically active molecules .

Herbicide Antidotes

Functionalized 3-(substituted amino)thieno[2,3-b]pyridines derived from this compound have been prepared and some have shown to be strong herbicide antidotes. This application is particularly important in agricultural chemistry where controlling the effects of herbicides is crucial .

Anticancer and Antitumor Agents

The thieno[2,3-b]pyridine motif, which is present in this compound, is found in a large number of molecules with anticancer and antitumor activities. Derivatives of this compound have been used to create agents that demonstrate diverse biological activities ranging from anticancer to antimicrobial .

Inhibitors of Viral Replication

The compound has been used to synthesize derivatives that act as inhibitors of viral replication, including HIV. This is due to the presence of the 3-aminothieno[2,3-b]pyridine structure, which is a privileged structure in medicinal chemistry .

Modulators of Enzyme Activity

Derivatives of this compound have been reported as modulators of enzyme activity, including ubiquitin C-terminal hydrolase-L1 (UCH-L1) inhibitors, which play a role in regulating protein degradation within cells .

属性

IUPAC Name |

ethyl 6-[(2-chloroacetyl)amino]-12,12-dimethyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4S/c1-4-23-16(22)14-13(20-12(21)7-18)10-5-9-8-24-17(2,3)6-11(9)19-15(10)25-14/h5H,4,6-8H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLERAZUPABZOAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C3CC(OCC3=C2)(C)C)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(2-chloroacetamido)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

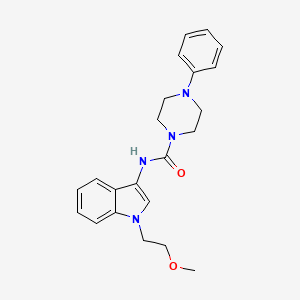

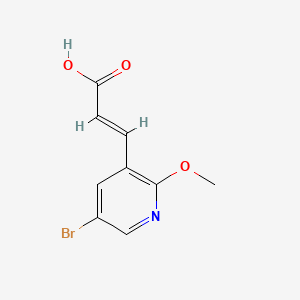

![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2854652.png)

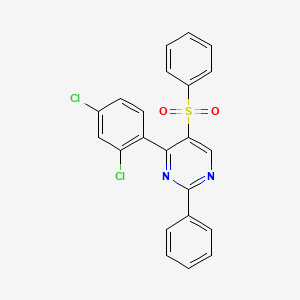

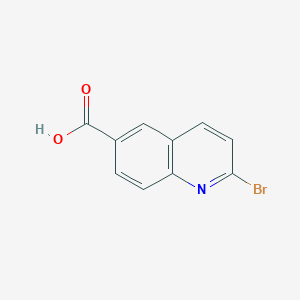

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2854655.png)

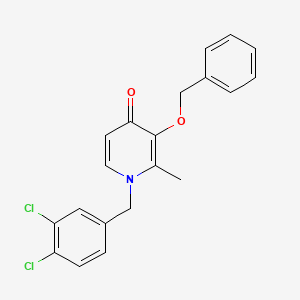

![[1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine](/img/structure/B2854662.png)

![(3Z)-3-[ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2854667.png)

![N-[1-(1-Methylcyclopropyl)cyclopropyl]prop-2-enamide](/img/structure/B2854673.png)